Xanthosine, 1,3-dimethyl-
Description
Contextualization within Purine (B94841) Metabolomics and Xanthine (B1682287) Derivatives Research
Xanthosine (B1684192), 1,3-dimethyl- is a derivative of xanthosine, a naturally occurring purine nucleoside. In the vast landscape of purine metabolomics, which studies the intricate network of synthesis, breakdown, and modification of purine molecules, 1,3-dimethylxanthosine represents a specific, modified nucleoside. Its parent compound, xanthosine, is a key intermediate in purine metabolism. The addition of two methyl groups to the xanthine base and a ribose sugar creates a distinct molecule with unique chemical properties and potential biological activities.
The study of 1,3-dimethylxanthosine is intrinsically linked to research on xanthine derivatives. This class of compounds, which includes well-known substances like caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246), is extensively studied for its physiological effects, particularly its impact on the central nervous and cardiovascular systems. As a riboside of theophylline (1,3-dimethylxanthine), 1,3-dimethylxanthosine is of significant interest to researchers exploring how the addition of a ribose moiety might alter the bioavailability, metabolism, and activity of the theophylline core. This positions the compound as a valuable tool for understanding the structure-activity relationships within the xanthine derivative family.
Historical Trajectories and Milestones in the Study of Xanthosine, 1,3-dimethyl-
The exploration of methylated xanthines dates back to the 19th century with the isolation of caffeine and theophylline. However, the specific investigation of their ribosylated forms, such as 1,3-dimethylxanthosine, is a more recent development, largely driven by advancements in synthetic chemistry and analytical techniques. Early research into purine chemistry laid the foundational knowledge of xanthine structures and their potential for modification.
A significant milestone in the study of compounds like 1,3-dimethylxanthosine was the development of reliable methods for nucleoside synthesis. These chemical techniques allowed for the controlled creation of specific xanthine ribosides, enabling researchers to produce pure samples for detailed study. This moved the field beyond the analysis of naturally occurring mixtures to the systematic investigation of individual, well-characterized molecules. While specific historical discovery papers for 1,3-dimethylxanthosine are not prominently documented in general literature, its study is an integrated part of the broader and ongoing history of purine and nucleoside chemistry.
Methodological Advancements Driving Xanthosine, 1,3-dimethyl- Investigation
The ability to study 1,3-dimethylxanthosine in detail is heavily reliant on sophisticated analytical methodologies. Key among these are chromatographic and spectrometric techniques that allow for the separation, identification, and quantification of the compound, often from complex biological matrices.
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), has been instrumental. HPLC allows for the efficient separation of 1,3-dimethylxanthosine from other closely related purine derivatives. The choice of stationary and mobile phases can be optimized to achieve high-resolution separation, which is crucial for accurate analysis.
Mass Spectrometry (MS) , frequently coupled with liquid chromatography (LC-MS), provides highly sensitive and specific detection. MS analysis determines the mass-to-charge ratio of the ionized compound, which for 1,3-dimethylxanthosine is a key identifier. Its exact mass is calculated to be 312.10698424 Da. echemi.com This precise mass measurement is a powerful tool for confirming the presence of the compound in a sample.
Further advancements, such as tandem mass spectrometry (MS/MS), allow for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. This provides a detailed "fingerprint" of the molecule, enhancing the confidence of its identification. These methodological advancements are the bedrock upon which current research into 1,3-dimethylxanthosine is built.
Scope and Objectives of Current Academic Inquiry into Xanthosine, 1,3-dimethyl-
Current academic research on 1,3-dimethylxanthosine is multifaceted, driven by a desire to understand its fundamental chemical properties and potential biological roles. A primary objective is to further elucidate its metabolic fate. Researchers are interested in how the compound is processed in biological systems, whether it is deglycosylated to release theophylline, and what enzymes might be involved in its metabolism.
Another key area of inquiry is its potential as a pharmacological agent or a prodrug. By studying its interaction with biological targets, such as adenosine (B11128) receptors, researchers aim to determine if it possesses unique therapeutic properties distinct from theophylline. The ribose group could influence its solubility, membrane permeability, and receptor binding affinity, making it a target for drug design and discovery efforts.
Furthermore, 1,3-dimethylxanthosine serves as a valuable chemical standard for the development and validation of new analytical methods. Its well-defined structure and properties make it an ideal compound for testing the performance of novel chromatographic columns, mass spectrometers, and other analytical platforms. The ongoing academic inquiry into Xanthosine, 1,3-dimethyl- continues to contribute to the broader understanding of purine biochemistry and pharmacology.
Compound Information Table
| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight (Da) |
| Xanthosine, 1,3-dimethyl- | theophylline 9-beta-D-riboside; theophylline 9-riboside | 3624-44-0 | C12H16N4O6 | 312.28 |
| Theophylline | 1,3-dimethylxanthine | 58-55-9 | C7H8N4O2 | 180.16 |
| Xanthosine | 9-β-D-Ribofuranosylxanthine | 146-80-5 | C10H12N4O6 | 284.23 |
| Caffeine | 1,3,7-trimethylxanthine | 58-08-2 | C8H10N4O2 | 194.19 |
| Theobromine | 3,7-dimethylxanthine | 83-67-0 | C7H8N4O2 | 180.16 |
Chemical Properties of Xanthosine, 1,3-dimethyl-
| Property | Value |
| Molecular Formula | C12H16N4O6 |
| Molecular Weight | 312.28 Da |
| Exact Mass | 312.10698424 Da |
| InChIKey | KCBJWMSBKDOKRM-IOSLPCCCSA-N |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3624-44-0 |
|---|---|
Molecular Formula |
C12H16N4O6 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H16N4O6/c1-14-9-6(10(20)15(2)12(14)21)13-4-16(9)11-8(19)7(18)5(3-17)22-11/h4-5,7-8,11,17-19H,3H2,1-2H3/t5-,7-,8-,11-/m1/s1 |
InChI Key |
KCBJWMSBKDOKRM-IOSLPCCCSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(C(C(O3)CO)O)O |
Synonyms |
theophylline 9-beta-D-riboside theophylline 9-riboside |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Modifications of Xanthosine, 1,3 Dimethyl
Regioselective Synthesis Strategies for Xanthine (B1682287) Core and Ribose Moiety
The construction of 1,3-dimethylxanthosine requires precise control over the formation of both the heterocyclic xanthine core and the attachment of the ribose moiety. Regioselectivity is paramount to ensure the correct placement of the methyl groups at the N1 and N3 positions and the glycosidic bond at the N9 position.
Optimization of Precursor Cyclization and Glycosylation in Xanthosine (B1684192) Analogues
The synthesis of xanthosine analogues often involves a divergent pathway that begins with the construction of a precursor heterocycle, which is then glycosylated. A common strategy is the Thorpe-Ziegler cyclization, which can be used to form a substituted nucleobase precursor. For instance, in the synthesis of isothiazolo[4,3-d]pyrimidine (B8781686) mimics of purine (B94841) nucleosides, a key Thorpe-Ziegler cyclization is employed to create the core heterocyclic structure. nih.govrsc.org
One specific pathway toward a xanthosine derivative involves the creation of a urea (B33335) intermediate, which undergoes subsequent ring closure with a reagent like sodium methoxide (B1231860) to form the final pyrimidine (B1678525) ring of the xanthine scaffold. rsc.org For example, the synthesis of an isothiazolo xanthosine derivative (22) proceeds through the urea intermediate (21), which is formed and then cyclized. rsc.org
Table 1: Cyclization Strategies for Xanthosine Analogue Precursors
| Precursor Type | Cyclization Method | Key Reagents | Resulting Scaffold | Reference |
|---|---|---|---|---|
| α-amino ester functionalized heterocycle | Thorpe-Ziegler Cyclization | Base (e.g., NaH) | Isothiazolo[4,3-d]pyrimidine | nih.govrsc.org |
| Urea Intermediate | Ring Closure | Sodium Methoxide | Xanthine analogue | rsc.org |
Glycosylation, the attachment of the ribose sugar, presents its own challenges. While standard methods like Lewis-acid mediated glycosylation are common, they are not always successful, sometimes leading to decomposition or low yields of the desired product. rsc.org An alternative "bottom-up" approach involves constructing the nucleoside by forming the heterocyclic base directly onto a pre-functionalized ribose derivative. This method can overcome the difficulties of direct C-glycosylation of a pre-formed heterocycle. rsc.org
Stereochemical Control in De Novo Synthesis of Xanthosine, 1,3-dimethyl- and Related Structures
De novo synthesis offers powerful control over the stereochemistry of the final nucleoside. The focus is on establishing the correct configuration at the chiral centers of the ribose moiety (determining D- or L-sugars) and at the anomeric carbon (C1'), which defines the α or β orientation of the glycosidic bond.
A notable strategy for the asymmetric synthesis of pyranoses (the class of sugars to which ribose belongs) is the O'Doherty approach, which simplifies all pyranoses into four basic pyranone structures. mdpi.com This method establishes enantiocontrol by creating a furan (B31954) alcohol via asymmetric reduction or oxidation. An Achmatowicz rearrangement then converts this furan alcohol into a pyranone ring, where the stereochemistry at C-5 (which determines the D- or L-configuration) is set. mdpi.com Subsequent steps, such as a stereochemically retentive palladium-catalyzed glycosylation, can then control the C-1 stereochemistry, yielding either the α or β anomer. mdpi.com
In the broader context of nucleic acid synthesis, template-dependent DNA polymerases exhibit very stringent stereoselectivity, highlighting the importance of precise stereochemical control for biological recognition. nih.gov While terminal deoxynucleotidyl transferase is less selective, it underscores that enzymatic processes are highly sensitive to the stereochemistry of nucleotide building blocks. nih.gov For synthetic chemists, achieving this level of control without enzymatic aid requires multi-step procedures like the Achmatowicz approach to build the sugar moiety with the desired absolute stereochemistry before it is attached to the 1,3-dimethylxanthine base.
Novel Derivatization Techniques for Structure-Activity Relationship (SAR) Exploration (Mechanistic Focus)
The xanthine scaffold is a versatile platform for chemical derivatization, allowing for systematic modifications to probe structure-activity relationships. uniroma1.itnih.gov Key sites for modification on 1,3-dimethylxanthosine include the remaining nitrogen atoms (N7, N9), the C8 position of the purine ring, and the hydroxyl groups of the ribose moiety.
N-Alkylation and Acylation Strategies on the Xanthine Scaffold
The 1,3-dimethylxanthine core, also known as theophylline (B1681296), is a common starting point for further alkylation. The N7 and N9 positions are available for derivatization. Quaternization at the N9 position of xanthines typically requires forcing conditions, such as high temperatures and a large excess of an alkyl halide. mdpi.comresearchgate.net
More efficient and milder methods have been developed. For instance, N9-alkylation of xanthine derivatives can be achieved using reagents like ethyl tosylate or dimethyl sulfate, which can afford the corresponding xanthinium salts in high yields with shorter reaction times compared to traditional methods using alkyl halides. mdpi.comresearchgate.net Another modern approach involves Q-Tube®-assisted alkylation, which can be performed in water, offering a greener synthetic route. mdpi.com These N9-quaternized xanthinium salts are valuable precursors for synthesizing N-heterocyclic carbene (NHC) complexes. uniroma1.itmdpi.com
Table 2: Comparison of N-Alkylation Methods for the Xanthine Scaffold
| Method | Alkylating Agent | Conditions | Target Position | Advantages | Reference |
|---|---|---|---|---|---|
| Traditional Alkylation | Methyl Iodide (large excess) | Refluxing DMF or closed vessel | N9 | Established method | mdpi.comresearchgate.net |
| Tosylate/Sulfate Alkylation | Ethyl Tosylate / Diethyl Sulfate | 170 °C, no solvent, 90 min | N9 | High yield, short reaction time, cheaper reagents | mdpi.com |
Ribose Moiety Modification and Analog Generation for Biological Probing
Modifying the ribose moiety of nucleosides is a critical strategy for enhancing their stability and for creating tools for biological investigation. A primary target for modification is the 2'-hydroxyl group. Replacing it with 2'-fluoro or 2'-amino groups can dramatically increase the resulting nucleic acid's resistance to nuclease degradation. nih.gov This increased stability is crucial for therapeutic and diagnostic applications.
Another advanced modification involves creating cyclonucleosides, where an additional covalent bond links the sugar ring and the heterocyclic base. researchgate.net These constrained analogues lock the nucleoside into a specific conformation, which is useful for probing the binding pockets of enzymes and receptors. researchgate.net
Heterocyclic Ring System Functionalization of Xanthosine, 1,3-dimethyl-
Beyond N-alkylation, the core heterocyclic ring system of xanthine offers other sites for functionalization, most notably the C8 position. Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the attachment of aryl or alkyl groups without pre-functionalization of the heterocycle. nih.govmdpi.com Transition metal-catalyzed reactions, often employing palladium or rhodium, can selectively activate a specific C-H bond. nih.govmdpi.com
For the xanthine scaffold, the imidazole (B134444) ring portion is a precursor to N-heterocyclic carbenes (NHCs). Following N9-alkylation to form a xanthinium salt, deprotonation at the C8 position can generate a carbene. uniroma1.itresearchgate.net These xanthine-derived NHCs can be used as ligands to form stable complexes with various metals, including silver, gold, and rhodium. mdpi.comresearchgate.net This functionalization route opens avenues for applications in catalysis and medicinal chemistry. uniroma1.it
Chemoenzymatic Approaches in Xanthosine, 1,3-dimethyl- Synthesis Research
Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of traditional organic chemistry, presents a promising avenue for the production of complex nucleosides like 1,3-dimethylxanthosine. ebi.ac.uknih.gov Research in this area leverages enzymes to overcome challenges in regioselectivity and stereoselectivity that are often encountered in purely chemical syntheses. ebi.ac.uk While a direct, multi-step enzymatic pathway starting from a simple precursor to 1,3-dimethylxanthosine is not the primary route in natural caffeine (B1668208) biosynthesis, specific enzymatic reactions have been identified and can be harnessed for its synthesis. imrpress.com
The biosynthesis of related methylated xanthines, such as caffeine, primarily involves a pathway where methylation occurs in a specific sequence, starting with the conversion of xanthosine to 7-methylxanthosine (B1261978), catalyzed by xanthosine methyltransferase (XMT). imrpress.comtandfonline.comresearchgate.net This is followed by further modifications at the N3 and N1 positions. imrpress.com Direct enzymatic synthesis of the 1,3-dimethyl pattern on the xanthosine core is not the dominant natural pathway, making a purely biosynthetic approach challenging.
A more viable chemoenzymatic strategy involves the enzymatic ribosylation of the pre-formed aglycone, 1,3-dimethylxanthine (theophylline). This approach circumvents the need for selective N-methylation of the xanthine ring in the presence of a ribose moiety. The key enzymes for this transformation are nucleoside phosphorylases (NPs), particularly purine nucleoside phosphorylase (PNP). mdpi.comunimi.it These enzymes catalyze the reversible phosphorolysis of nucleosides to form a purine base and ribose-1-phosphate (B8699412). By manipulating reaction conditions, the reverse reaction—synthesis—can be favored, where the enzyme transfers a ribose moiety from a donor to the acceptor purine base. researchgate.net
Research has demonstrated that mammalian lung tissue can metabolize theophylline into its corresponding riboside, theophylline-7β-d-ribofuranoside, a structural isomer of 1,3-dimethylxanthosine. mdpi.com The enzyme responsible was identified as purine nucleoside phosphorylase. mdpi.com This discovery underpins the feasibility of using PNPs to synthesize 1,3-dimethylxanthosine by coupling theophylline with a suitable ribose donor, such as ribose-1-phosphate. Modern biocatalytic methods, including the use of immobilized enzyme reactors (IMERs), can enhance the efficiency and scalability of such transglycosylation reactions, allowing for continuous production and easy separation of the product. researchgate.net
| Enzyme Class | Specific Enzyme Example | Catalyzed Reaction | Relevance to 1,3-dimethylxanthosine Synthesis |
| N-Methyltransferases | Xanthosine Methyltransferase (XMT), Caffeine Synthase | Transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the xanthine core. imrpress.comresearchgate.net | Foundational for understanding xanthine methylation, but not directly suitable for the 1,3-dimethyl pattern as a primary product. imrpress.com |
| Nucleoside Phosphorylases | Purine Nucleoside Phosphorylase (PNP) | Reversible transfer of a ribose-1-phosphate moiety to a purine base. mdpi.comresearchgate.net | Enables the direct ribosylation of 1,3-dimethylxanthine (theophylline) to form 1,3-dimethylxanthosine. mdpi.com |
| N-methyl-nucleosidase | N/A | Hydrolysis of the glycosidic bond in a methylated nucleoside (e.g., 7-methylxanthosine). researchgate.net | Part of the natural caffeine pathway; could be used in reverse (condensation) under specific chemoenzymatic conditions. |
Computational Design and Prediction of Novel Xanthosine, 1,3-dimethyl- Analogs for Mechanistic Studies
While direct computational studies focusing exclusively on 1,3-dimethylxanthosine are limited, a substantial body of research exists on the computational design and analysis of the broader class of xanthine derivatives. researchgate.net These in silico methods are crucial for designing novel analogs with tailored properties, predicting their biological activity, and elucidating their mechanisms of action at a molecular level, particularly as antagonists of adenosine (B11128) receptors. semanticscholar.orgtandfonline.com
Computational approaches provide a powerful framework for the rational design of new molecules, accelerating the discovery process and reducing the need for extensive empirical synthesis and screening. diva-portal.orgrsc.org Key methodologies applied to xanthine derivatives include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations. ebi.ac.uktandfonline.comnih.gov
Molecular Docking is widely used to predict the preferred binding orientation of a ligand within a target protein's active site. For xanthine derivatives, docking studies have been instrumental in understanding their interactions with the binding sites of all four adenosine receptor subtypes (A1, A2A, A2B, and A3). researchgate.netsemanticscholar.org These studies help identify key amino acid residues that form hydrogen bonds or aromatic π-stacking interactions with the xanthine core, guiding the design of modifications to improve affinity and selectivity. ebi.ac.ukjst.go.jp For example, modeling has shown that the xanthine moiety of some inhibitors lies on top of a tyrosine residue (Tyr547) in the dipeptidyl peptidase 4 (DPP-4) enzyme, forming critical π-stacking interactions. jst.go.jp
3D-QSAR models establish a mathematical correlation between the three-dimensional properties of a series of molecules and their biological activities. For instance, a 3D-QSAR study on 164 xanthine derivatives as A2B adenosine receptor antagonists successfully created a predictive model that was then used to computationally design 20 novel antagonists with potentially improved potency. tandfonline.com
Molecular Dynamics (MD) Simulations offer a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the predicted binding mode and observe conformational changes in both the ligand and the protein over time. tandfonline.comnih.gov In studies of xanthine-derived inhibitors for the enzyme MTHFD2, MD simulations were used to understand the dynamic movement of the inhibitors in the allosteric site and confirm conformational changes in the protein upon binding. nih.gov
These computational tools are often used in concert in a structure-based virtual screening workflow. diva-portal.org Large compound libraries can be computationally docked and scored against a receptor structure, and the most promising hits can be further analyzed with more rigorous methods like MD simulations and binding free energy calculations (e.g., MM-GBSA) before being selected for chemical synthesis and biological testing. diva-portal.orgnih.gov This integrated computational approach provides deep mechanistic insights and is a cornerstone of modern drug discovery for designing novel xanthine analogs for mechanistic studies. tandfonline.com
| Computational Method | Purpose | Application to Xanthine Derivatives |
| Molecular Docking | Predicts the binding mode and orientation of a ligand within a protein's active site. nih.gov | Used to model the binding of xanthine analogs to adenosine receptors, acetylcholinesterase, and other enzymes to guide the design of selective antagonists. ebi.ac.uksemanticscholar.org |
| 3D-QSAR | Correlates the 3D structural features of molecules with their biological activity to predict the potency of new analogs. | Employed to build predictive models for A2B adenosine receptor antagonists and design novel compounds with enhanced activity. tandfonline.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-protein complex over time to assess binding stability and conformational changes. nih.gov | Applied to confirm the binding modes and evaluate the dynamic behavior of xanthine inhibitors in the active sites of MTHFD2 and adenosine receptors. tandfonline.comnih.gov |
| Structure-Based Virtual Screening | Computationally screens large libraries of compounds to identify potential new ligands for a biological target. | Utilized to discover novel and selective A1 adenosine receptor antagonists from a library of millions of compounds. diva-portal.org |
| Binding Free Energy Calculations (e.g., MM-GBSA, FEP) | Estimates the affinity of a ligand for its target protein. semanticscholar.org | Used to rationalize the binding affinities and selectivity of xanthine derivatives for various receptors. semanticscholar.orgnih.gov |
Biosynthesis and Metabolic Fates of Xanthosine, 1,3 Dimethyl in Biological Systems
Enzymatic Pathways Leading to Xanthosine (B1684192), 1,3-dimethyl- Formation and Intermediates
The primary pathway for caffeine (B1668208) biosynthesis, which involves the formation of 1,3-dimethylxanthosine, is a four-step process that begins with xanthosine. imrpress.comimrpress.com This pathway is a significant route in plants like Camellia sinensis (tea) and Coffea species (coffee). imrpress.comresearchgate.net
The main biosynthetic route proceeds as follows: Xanthosine → 7-methylxanthosine (B1261978) → 7-methylxanthine (B127787) → Theobromine (B1682246) → Caffeine imrpress.com
An alternative pathway for caffeine biosynthesis has been identified, which also involves methylated xanthosine intermediates. While the primary pathway leads to theobromine and then caffeine, other minor pathways can exist, highlighting the complexity of purine (B94841) alkaloid metabolism. acs.org
The formation of 1,3-dimethylxanthosine is not a direct step in the main caffeine biosynthesis pathway. Instead, it is the N-riboside of theophylline (B1681296) (1,3-dimethylxanthine). Theophylline itself is a downstream metabolite in some minor caffeine biosynthesis routes. acs.org For instance, theophylline can be formed from 3-methylxanthine (B41622). acs.org
The core of this biosynthetic activity revolves around a series of methylation steps catalyzed by specific enzymes. imrpress.com
Characterization of Key Enzymes and Co-factors Involved (e.g., N-methyltransferases, nucleosidases)
The biosynthesis of methylated xanthines is predominantly carried out by a group of enzymes known as N-methyltransferases (NMTs). acs.orgnih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. imrpress.comnih.gov The key NMTs in the caffeine biosynthesis pathway are:
Xanthosine methyltransferase (XMT): This enzyme catalyzes the initial methylation of xanthosine at the N7 position to form 7-methylxanthosine. acs.orgnih.gov
7-methylxanthine methyltransferase (MXMT) or Theobromine synthase: This enzyme is responsible for the methylation of 7-methylxanthine at the N3 position to produce theobromine. acs.orgnih.gov
Caffeine synthase (CS) or 3,7-dimethylxanthine methyltransferase (DXMT): This enzyme carries out the final methylation step, converting theobromine to caffeine by adding a methyl group at the N1 position. nih.gov
These NMTs belong to the motif B' methyltransferase family, which is a novel class of plant methyltransferases. imrpress.com They exhibit high sequence homology but have distinct substrate specificities. imrpress.comnih.gov For example, in Coffea canephora, xanthosine methyltransferase (XMT) and 1,7-dimethylxanthine methyltransferase (DXMT) have been structurally characterized. nih.gov
Another crucial class of enzymes involved are nucleosidases . frontiersin.orgwikipedia.org These enzymes are responsible for cleaving the glycosidic bond in nucleosides to release the purine base and ribose. frontiersin.orgwikipedia.org In the context of caffeine biosynthesis, a nucleosidase is required to convert 7-methylxanthosine to 7-methylxanthine. frontiersin.org Plant nucleosidases, such as NSH1 in Arabidopsis, can hydrolyze various purine nucleosides, including xanthosine and inosine. frontiersin.org
The activity of these enzymes is influenced by co-factors. N-methyltransferases are dependent on SAM as the methyl donor. nih.gov Some studies on tea leaf extracts have shown that the activity of xanthosine N-methyltransferase can be significantly inhibited by certain metal ions like Zn2+ and Cu2+. acs.org
Table 1: Key Enzymes in the Caffeine Biosynthetic Pathway
| Enzyme Name | Abbreviation | Function | Co-factor |
| Xanthosine methyltransferase | XMT | Catalyzes the formation of 7-methylxanthosine from xanthosine. acs.orgnih.gov | S-adenosyl-L-methionine (SAM) nih.gov |
| 7-methylxanthine methyltransferase (Theobromine synthase) | MXMT | Catalyzes the formation of theobromine from 7-methylxanthine. acs.orgnih.gov | S-adenosyl-L-methionine (SAM) nih.gov |
| Caffeine synthase (3,7-dimethylxanthine methyltransferase) | CS (DXMT) | Catalyzes the formation of caffeine from theobromine. nih.gov | S-adenosyl-L-methionine (SAM) nih.gov |
| Nucleosidase | - | Cleaves the glycosidic bond in 7-methylxanthosine to form 7-methylxanthine. frontiersin.org | - |
Genetic and Transcriptional Regulation of Biosynthetic Enzymes
The biosynthesis of caffeine and its intermediates, including methylated xanthosines, is tightly regulated at the genetic and transcriptional levels. scielo.brembrapa.br The expression of the N-methyltransferase genes is a key determinant of the rate of caffeine synthesis. nih.gov
Research on a naturally caffeine-free mutant of C. arabica revealed that the absence of caffeine was linked to reduced expression of the theobromine synthase and caffeine synthase genes. scielo.brembrapa.br This suggests that transcriptional control is a primary mechanism for regulating caffeine content. scielo.br Furthermore, alternative splicing of the caffeine synthase gene has also been identified as a regulatory mechanism. scielo.brembrapa.br
In tea plants (Camellia sinensis), transcription factors have been identified that regulate the expression of caffeine biosynthetic genes. The transcription factor CsbHLH1 has been shown to suppress the transcription of the TCS1 gene, which encodes a key enzyme in caffeine production. eurekalert.org This suppression is, in turn, regulated by a microRNA, miR1446a, which cleaves CsbHLH1, leading to increased TCS1 expression and higher caffeine levels. eurekalert.org Another transcription factor, CsS40, has been identified as a negative regulator of TCS1 expression, linking caffeine biosynthesis to leaf senescence. oup.com
The aryl-hydrocarbon receptor (AHR) is another regulatory element involved in the transcriptional regulation of cytochrome P450 enzymes like CYP1A2, which are involved in caffeine metabolism in humans. scholaris.ca Genetic variations in AHR can influence an individual's rate of caffeine metabolism. scholaris.ca
Catabolic Pathways and Biotransformation of Xanthosine, 1,3-dimethyl-
The catabolism of 1,3-dimethylxanthosine would first involve its conversion to 1,3-dimethylxanthine (theophylline) through the action of a nucleosidase. The subsequent breakdown of theophylline has been studied more extensively, particularly in the context of human metabolism of methylxanthines like caffeine and theophylline. hmdb.canih.gov
Identification of Primary Metabolites and Degradation Products
The primary metabolites of 1,3-dimethylxanthine (theophylline) result from demethylation and oxidation reactions. nih.govnih.govresearchgate.net The major degradation products include:
1-methylxanthine (B19228) nih.govresearchgate.net
3-methylxanthine nih.govresearchgate.net
1,3-dimethyluric acid hmdb.cacaymanchem.com
In humans, the metabolism of caffeine, a closely related compound, also provides insights. Caffeine is metabolized into paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine). nih.govnih.gov These dimethylxanthines are further metabolized into monomethylxanthines, methyluric acids, and other derivatives. nih.gov For example, paraxanthine is metabolized to 1-methylxanthine, 1-methyluric acid, and 1,7-dimethyluric acid. nih.gov
Enzymatic Systems Responsible for Xanthosine, 1,3-dimethyl- Degradation and Demethylation Mechanisms
The degradation of 1,3-dimethylxanthine (theophylline) is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. scholaris.ca Specifically, CYP1A2 is the main enzyme responsible for the demethylation of caffeine and its metabolites. scholaris.canih.gov Other CYP isoforms, such as CYP2E1, also play a role. caymanchem.com
The demethylation of theophylline can occur at either the N1 or N3 position. Studies have shown that the reaction of theophylline with hydroxyl radicals can lead to the formation of 1-methylxanthine and, to a lesser extent, 3-methylxanthine. nih.govresearchgate.net This suggests that oxidative demethylation is a key mechanism. nih.govresearchgate.net
In addition to CYP enzymes, xanthine (B1682287) oxidase is involved in the further breakdown of caffeine metabolites. nih.gov Xanthine oxidase catalyzes the oxidation of xanthines to uric acid. mdpi.com
Interplay of Xanthosine, 1,3-dimethyl- with Broader Purine Metabolomics and Related Pathways
The biosynthesis and catabolism of 1,3-dimethylxanthosine are intrinsically linked to the broader network of purine metabolism. mdpi.comutah.edunvkc.nl Purine metabolism encompasses the de novo synthesis of purine nucleotides, their interconversion, and their degradation through salvage and catabolic pathways. utah.edu
The precursor for the biosynthesis of 1,3-dimethylxanthosine and other purine alkaloids is xanthosine . imrpress.comimrpress.com Xanthosine itself is a product of purine nucleotide catabolism. frontiersin.org Specifically, guanosine (B1672433) monophosphate (GMP) can be dephosphorylated to guanosine, which is then deaminated to xanthosine. frontiersin.org Alternatively, xanthosine monophosphate (XMP), an intermediate in de novo purine synthesis, can be dephosphorylated to xanthosine. frontiersin.org
The catabolic products of 1,3-dimethylxanthine, such as 1-methylxanthine and 3-methylxanthine, are further integrated into the purine degradation pathway. hmdb.ca This pathway ultimately leads to the formation of uric acid in humans. mdpi.com
The purine nucleotide cycle is a key regulatory pathway in purine metabolism, controlling the levels of adenine (B156593) nucleotides and generating intermediates for other metabolic pathways. wikipedia.org The intermediates and enzymes involved in 1,3-dimethylxanthosine metabolism are part of this larger, interconnected network.
Furthermore, the intermediates of the tricarboxylic acid (TCA) cycle, such as α-ketoglutarate, can influence processes like DNA and histone methylation, which can, in turn, affect the transcriptional regulation of genes involved in purine metabolism. bevital.no The TCA cycle is the central hub for energy metabolism, generating ATP and reducing equivalents (NADH and FADH2) from the oxidation of acetyl-CoA. libretexts.org
In Vitro and Ex Vivo Metabolic Fate Studies of Xanthosine, 1,3-dimethyl-
In the absence of direct experimental data for 1,3-dimethylxanthosine, this section outlines the hypothesized metabolic transformations based on analogous compounds. The primary metabolic events are anticipated to involve enzymatic cleavage of the nucleoside, followed by metabolism of the resulting aglycone.
Initial Metabolic Step: Glycosidic Bond Cleavage
The initial and pivotal step in the metabolism of a nucleoside like 1,3-dimethylxanthosine is the cleavage of the N-glycosidic bond that links the 1,3-dimethylxanthine base to the ribose sugar. In biological systems, this reaction is typically catalyzed by purine nucleoside phosphorylases (PNPs). These ubiquitous enzymes catalyze the phosphorolytic cleavage of the glycosidic bond in purine nucleosides. wikipedia.orgnih.gov For xanthosine, it is established that PNPs facilitate its conversion to xanthine and ribose-1-phosphate (B8699412). nih.govhmdb.ca
Therefore, it is highly probable that 1,3-dimethylxanthosine is a substrate for PNPs, leading to the formation of 1,3-dimethylxanthine (theophylline) and ribose-1-phosphate. This reaction would be the gateway to further metabolic transformations of the purine base.
Subsequent Metabolism of the Aglycone (1,3-Dimethylxanthine)
Once liberated, 1,3-dimethylxanthine (a well-known compound, theophylline) enters its own well-documented metabolic pathways, primarily occurring in the liver. These transformations are predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govhmdb.ca The main metabolic routes for theophylline are N-demethylation and C8-hydroxylation. nih.govuniprot.orgroyalsocietypublishing.org
N-Demethylation: This process involves the removal of one of the two methyl groups.
1-N-demethylation , leading to the formation of 3-methylxanthine . chemrxiv.orgnih.gov
3-N-demethylation , resulting in the formation of 1-methylxanthine . chemrxiv.orgnih.gov CYP1A2 is the primary enzyme responsible for both demethylation pathways. chemrxiv.orgwikipedia.orgsrmist.edu.in
C8-Hydroxylation: This involves the oxidation of the carbon at the 8th position of the purine ring, leading to the formation of 1,3-dimethyluric acid . wikipedia.orgnih.govuniprot.org This is a major metabolic pathway for theophylline. uniprot.orgroyalsocietypublishing.org CYP1A2 is the main enzyme catalyzing this reaction at therapeutic concentrations, while CYP2E1 may also contribute, especially at higher concentrations. wikipedia.orgebi.ac.ukdiva-portal.org
Further metabolism of the primary metabolites can also occur. For instance, 1-methylxanthine can be further oxidized by xanthine oxidase to form 1-methyluric acid. royalsocietypublishing.orgdiva-portal.org
The following table summarizes the key enzymes involved in the hypothesized metabolism of 1,3-dimethylxanthosine and the subsequent metabolism of its aglycone, 1,3-dimethylxanthine.
| Metabolic Step | Substrate | Enzyme(s) | Product(s) |
| Glycosidic Bond Cleavage | Xanthosine, 1,3-dimethyl- | Purine Nucleoside Phosphorylase (PNP) | 1,3-Dimethylxanthine + Ribose-1-phosphate |
| 1-N-Demethylation | 1,3-Dimethylxanthine | Cytochrome P450 1A2 (CYP1A2) | 3-Methylxanthine |
| 3-N-Demethylation | 1,3-Dimethylxanthine | Cytochrome P450 1A2 (CYP1A2) | 1-Methylxanthine |
| C8-Hydroxylation | 1,3-Dimethylxanthine | Cytochrome P450 1A2 (CYP1A2), Cytochrome P450 2E1 (CYP2E1) | 1,3-Dimethyluric acid |
| Oxidation | 1-Methylxanthine | Xanthine Oxidase | 1-Methyluric acid |
The subsequent table provides a more detailed overview of the research findings on the metabolism of theophylline (1,3-dimethylxanthine), which is the anticipated primary metabolite of 1,3-dimethylxanthosine following the cleavage of the ribose moiety. These findings from in vitro studies using human liver microsomes and expressed CYP enzymes form the basis for predicting the metabolic fate of the 1,3-dimethylxanthine released from the parent compound.
| Metabolic Pathway | Key Findings from In Vitro Studies on Theophylline | Primary Metabolites Formed | Enzymes Implicated | Reference(s) |
| N-Demethylation | Formation of 1-methylxanthine and 3-methylxanthine is a significant metabolic route. The two demethylation pathways show high correlation, suggesting they are performed by the same enzyme. | 1-Methylxanthine, 3-Methylxanthine | CYP1A2 | wikipedia.orgchemrxiv.orgnih.gov |
| C8-Hydroxylation | This is the major metabolic pathway for theophylline in human liver microsomes, leading to 1,3-dimethyluric acid. | 1,3-Dimethyluric acid | CYP1A2 (high affinity), CYP2E1 (low affinity, high capacity) | nih.govwikipedia.orgebi.ac.uk |
| Enzyme Kinetics | The formation of each metabolite (1-MX, 3-MX, and 1,3-DMU) from theophylline in human liver microsomes is best described by a biphasic model, indicating the involvement of high-affinity and low-affinity enzyme sites. | N/A | CYP1A2, CYP2E1 | chemrxiv.org |
Molecular Mechanisms of Action and Cellular Interventions of Xanthosine, 1,3 Dimethyl
Receptor Binding and Ligand-Receptor Interactions
The primary receptor targets for xanthine (B1682287) derivatives are the adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.
Xanthine derivatives, such as caffeine (B1668208) and theophylline (B1681296), are recognized as the classical antagonists of adenosine receptors (AR). nih.gov Theophylline, which shares the 1,3-dimethyl substitution pattern with 1,3-dimethylxanthosine, is a non-selective antagonist with micromolar affinity for the A1, A2A, and A2B adenosine receptor subtypes. nih.gov The affinity of these simple alkylxanthines can vary between species. nih.gov At the rat A3AR subtype, these compounds show significantly lower affinity. nih.gov
Research into structure-activity relationships has demonstrated that modifications to the xanthine core can dramatically alter binding affinity and selectivity. For instance, substituting the methyl groups at the N1 and N3 positions with larger alkyl groups, like propyl groups, can increase affinity at the A1 receptor by approximately 20-fold. nih.gov Furthermore, the introduction of an 8-aryl substituent, particularly a phenyl group, has been shown to enhance A1AR affinity by at least an order of magnitude. nih.govnih.gov A series of functionalized congeners of 1,3-dialkylxanthines have been developed as potent and selective adenosine receptor antagonists, with some derivatives showing up to 145-fold greater activity at A1 receptors compared to A2 receptors. nih.gov
The table below summarizes the binding affinities (Ki values) of various xanthine derivatives at different adenosine receptor subtypes, illustrating the impact of structural modifications.
| Compound Name | Substitution | Receptor Subtype | Binding Affinity (Ki, nM) |
| Theophylline | 1,3-dimethyl | Rat A1 | 13,000 |
| Theophylline | 1,3-dimethyl | Rat A2A | 4,500 |
| 1,3-Dipropylxanthine | 1,3-dipropyl | Rat A1 | 700 |
| 8-Phenyltheophylline | 1,3-dimethyl, 8-phenyl | Rat A1 | 80 |
| DPCPX | 1,3-dipropyl, 8-cyclopentyl | Human A1 | 0.46 |
This table is generated based on data for xanthine derivatives to illustrate structure-activity relationships.
Ligands can interact with receptors at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous agonist. wikipedia.org Ligands that bind to this site are termed orthosteric and can be agonists or antagonists that directly compete with the endogenous ligand. rsc.org In contrast, allosteric modulators bind to a topographically distinct site on the receptor, known as an allosteric site. wikipedia.orgnih.gov This binding can induce a conformational change in the receptor, thereby altering the affinity or efficacy of the orthosteric ligand. wikipedia.org Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (SAMs), depending on whether they enhance, inhibit, or have no effect on the agonist's activity, respectively. nih.gov
Xanthine derivatives, including theophylline and by extension 1,3-dimethylxanthosine, are characterized as competitive orthosteric antagonists. rsc.org Their mechanism of action involves binding to the same site on the adenosine receptor as adenosine itself, thereby blocking the receptor and preventing its activation by the endogenous agonist. rsc.org The competitive nature of this interaction means that the antagonism can be overcome by increasing the concentration of the agonist.
Enzyme Modulation and Inhibition Kinetics Research
Beyond receptor antagonism, xanthines are well-known for their ability to inhibit phosphodiesterases (PDEs), a superfamily of enzymes crucial for regulating intracellular signaling pathways.
Phosphodiesterases are enzymes that degrade cyclic nucleotides, specifically 3′,5′-cyclic adenosine monophosphate (cAMP) and 3′,5′-cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com There are 11 known PDE families (PDE1-PDE11), which are categorized based on their substrate specificity: cAMP-specific (PDE4, PDE7, PDE8), cGMP-specific (PDE5, PDE6, PDE9), and dual-substrate (PDE1, PDE2, PDE3, PDE10, PDE11). creative-diagnostics.com By inhibiting these enzymes, PDE inhibitors prevent the degradation of cyclic nucleotides, leading to their accumulation within the cell and amplification of their downstream signaling effects. mdpi.com
Xanthines like theophylline and caffeine are considered non-specific PDE inhibitors, meaning they can inhibit multiple PDE isoforms to some extent. creative-diagnostics.com This lack of selectivity contributes to their broad range of physiological effects. The PDE inhibitory activity of some xanthines occurs in the same concentration range required to block adenosine receptors. nih.gov In contrast, some synthetic derivatives have been designed for greater selectivity. For example, the theophylline derivative doxofylline (B1670904) is believed to exert its primary effects through PDE inhibition, as it is virtually inactive at A1 and A2A adenosine receptors. nih.gov The development of dual PDE3/4 inhibitors, which combine the bronchodilatory effects of PDE3 inhibition with the anti-inflammatory effects of PDE4 inhibition, is an active area of research. nih.gov
The table below outlines the major PDE families, their substrates, and their primary locations or functions.
| PDE Family | Substrate(s) | Key Functions/Locations |
| PDE1 | cAMP & cGMP | Smooth muscle, brain, heart |
| PDE2 | cAMP & cGMP | Brain (cortex, hippocampus), adrenal gland |
| PDE3 | cAMP & cGMP | Cardiovascular tissue, platelets, airway smooth muscle |
| PDE4 | cAMP | Inflammatory and immune cells, brain, airway smooth muscle |
| PDE5 | cGMP | Corpus cavernosum, pulmonary vasculature, platelets |
| PDE7 | cAMP | T-cells, brain |
| PDE11 | cAMP & cGMP | Skeletal muscle, prostate, testis |
This table provides a general overview of phosphodiesterase families and their characteristics.
While direct evidence linking 1,3-dimethylxanthosine to the modulation of the AMPK/FoxO1/AKT/GSK3β signaling cascade is not well-documented, this pathway is a critical regulator of cellular metabolism, growth, and survival that can be influenced by changes in intracellular messengers like cAMP.
The AMP-activated protein kinase (AMPK) acts as a master sensor of cellular energy status. mdpi.com It is activated during periods of low energy (high AMP:ATP ratio) and works to restore energy homeostasis by stimulating catabolic processes and inhibiting anabolic pathways. mdpi.com
The PI3K/AKT pathway is central to cell proliferation, growth, and survival. Activated Akt (also known as Protein Kinase B) influences multiple downstream targets. nih.gov One key target is glycogen synthase kinase-3β (GSK3β) ; phosphorylation by Akt inhibits GSK3β activity. nih.gov Another downstream effector of Akt is the mammalian target of rapamycin (B549165) (mTOR), which plays a crucial role in promoting protein synthesis and cell growth. nih.gov
Forkhead box protein O1 (FOXO1) is a transcription factor that regulates genes involved in stress resistance, metabolism, and apoptosis. nih.gov The activity of FOXO1 is tightly controlled by phosphorylation. Akt phosphorylates FOXO1, leading to its exclusion from the nucleus and inactivation. nih.gov Conversely, AMPK can phosphorylate FOXO1, which can modulate its activity and interaction with other proteins. nih.govsemanticscholar.org There is a hierarchical relationship where AMPK-mediated phosphorylation can influence subsequent phosphorylation by AKT. nih.gov The interplay between these kinases—AMPK, AKT, and GSK3β—and the transcription factor FOXO1 forms a complex network that governs cellular responses to metabolic stress and growth signals. mdpi.comnih.gov
Ion Channel Gating and Transporter Protein Interactions
Specific research detailing the direct interaction of 1,3-dimethylxanthosine with ion channels and transporter proteins is scarce. However, these membrane proteins are fundamental to cellular function and can be modulated by the same intracellular signaling pathways that xanthines influence, such as those involving cyclic nucleotides and protein kinases.
Ion channels are pore-forming proteins that allow the passive flow of ions across cell membranes down their electrochemical gradient. escholarship.org The opening and closing of these channels, a process known as gating, is tightly regulated. Gating can be controlled by changes in membrane voltage (voltage-gated channels), the binding of ligands (ligand-gated channels), or mechanical stress. usp.brplos.org The function of many ion channels, including voltage-gated potassium (Kv) channels, can be modulated by phosphorylation through protein kinases like PKA and PKC, which are downstream of cAMP and cGMP signaling. frontiersin.org
Transporter proteins facilitate the movement of ions and small molecules across membranes, often against their concentration gradient (active transport). escholarship.org Recent evidence has revealed the existence of direct physical and functional interactions between ion channels and transporters, forming macromolecular complexes sometimes referred to as "chansporters". escholarship.org For example, the KCNQ1 potassium channel has been shown to physically interact with the sodium-dependent myo-inositol transporter (SMIT1), with each protein reciprocally regulating the other's function. escholarship.org While a direct link has not been established for 1,3-dimethylxanthosine, its known effects on intracellular signaling pathways suggest a potential for indirect modulation of these essential membrane proteins.
Investigation of Calcium Channel Modulation Mechanisms
A thorough review of scientific databases and literature yields no specific studies investigating the direct modulatory effects of Xanthosine (B1684192), 1,3-dimethyl- on calcium channels. While other xanthine derivatives are known to have complex interactions with intracellular calcium signaling, often through mechanisms like phosphodiesterase inhibition or adenosine receptor antagonism, there is no available data to confirm or detail similar activities for Xanthosine, 1,3-dimethyl-. The scientific community has not published research focused on whether this specific compound acts as an agonist or antagonist of any subtype of calcium channel, nor on the molecular mechanisms that would underlie such an interaction.
Nucleoside Transporter Interactions and Uptake Mechanisms
The cellular uptake and interaction of Xanthosine, 1,3-dimethyl- with nucleoside transporters—a critical pathway for many nucleoside analogs—remains an uninvestigated area. Nucleoside transporters, such as the Concentrative Nucleoside Transporters (CNT) and Equilibrative Nucleoside Transporters (ENT), are responsible for the transmembrane passage of nucleosides and various drug compounds. researchgate.net However, there are no available research findings that characterize the affinity of Xanthosine, 1,3-dimethyl- for these transporters, nor are there studies detailing its mechanism of uptake into cells. It is currently unknown whether it serves as a substrate, inhibitor, or has no significant interaction with these transport proteins.
Mechanisms of Gene Expression and Protein Synthesis Regulation
The influence of Xanthosine, 1,3-dimethyl- on the regulation of gene expression and protein synthesis is another area lacking scientific data. While some modified nucleosides can interfere with RNA conformation and processing, potentially affecting gene expression, no such role has been documented specifically for Xanthosine, 1,3-dimethyl-. acs.org Research has not been published that explores its potential to alter transcription factors, modify post-transcriptional events, or affect the machinery of mRNA translation and protein synthesis. Therefore, any role in these fundamental cellular processes remains purely speculative and is not supported by current scientific evidence.
Cellular and Subcellular Roles of Xanthosine, 1,3 Dimethyl
Impact on Cellular Signaling Pathways
1,3-Dimethylxanthosine exerts a significant influence on multiple intracellular signaling cascades that are fundamental to cellular function. Its primary mechanism of action involves the inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, 1,3-dimethylxanthosine leads to an accumulation of intracellular cAMP, which in turn activates a variety of downstream effectors, most notably Protein Kinase A (PKA). nih.govlitfl.commdpi.com
cAMP/PKA Signaling Cascade Perturbations
The elevation of intracellular cAMP levels due to phosphodiesterase inhibition by 1,3-dimethylxanthosine is a central event that triggers the activation of the cAMP-dependent protein kinase (PKA) signaling pathway. nih.govlitfl.com PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a broad range of cellular responses. mdpi.com
The sustained activation of PKA by 1,3-dimethylxanthosine can lead to significant perturbations in cellular processes regulated by this pathway. These include, but are not limited to, the regulation of glycogen metabolism, gene expression through the phosphorylation of transcription factors like CREB, and the modulation of ion channel activity. While the inhibition of PDEs and subsequent increase in cAMP is a well-established mechanism, some studies suggest that methylxanthines may also influence circadian rhythms through mechanisms independent of the canonical PDE-cAMP-PKA signaling axis. asm.orgnih.gov
| Pathway Component | Effect of 1,3-dimethylxanthosine | Downstream Consequences |
| Phosphodiesterases (PDEs) | Inhibition | Increased intracellular cAMP levels |
| Cyclic AMP (cAMP) | Accumulation | Activation of Protein Kinase A (PKA) |
| Protein Kinase A (PKA) | Activation | Phosphorylation of various cellular proteins, modulation of gene expression and cellular metabolism |
MAPK and PI3K/Akt Pathway Modulation
While the primary effects of 1,3-dimethylxanthosine are mediated through the cAMP/PKA pathway, evidence suggests potential crosstalk and modulation of other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Research on various methylxanthines has indicated their ability to influence these pathways, which are central to cell proliferation, survival, and differentiation. nih.govmdpi.commdpi.com
The MAPK pathway, which includes the ERK, JNK, and p38 kinases, is a key signaling route that transduces extracellular signals to cellular responses. Similarly, the PI3K/Akt pathway is a crucial regulator of cell survival and metabolism. While direct, extensive research on the specific effects of 1,3-dimethylxanthosine on these pathways is still developing, studies on other methylxanthines suggest a potential for modulatory effects. For instance, some methylxanthines have been shown to enhance the phosphorylation of both Akt and ERK. nih.gov Further investigation is required to fully delineate the precise mechanisms and consequences of 1,3-dimethylxanthosine's interaction with the MAPK and PI3K/Akt signaling networks.
Regulation of Cell Cycle Progression and Apoptosis (Mechanistic Research)
1,3-Dimethylxanthosine and other methylxanthines have been shown to influence the fundamental cellular processes of cell cycle progression and programmed cell death, or apoptosis. These effects are particularly relevant in the context of cancer research, where the deregulation of these processes is a hallmark of tumorigenesis. nih.govnih.gov
Checkpoint Control and Cell Cycle Arrest Mechanisms
The cell cycle is a tightly regulated process with specific checkpoints that ensure the fidelity of DNA replication and cell division. Methylxanthines have been observed to interfere with these checkpoints, particularly the G2/M checkpoint. nih.gov Following DNA damage, cells typically arrest in the G2 phase to allow for DNA repair before proceeding to mitosis. Some studies have shown that methylxanthines can abrogate this G2 arrest, causing cells with damaged DNA to prematurely enter mitosis. nih.gov This can lead to increased chromosomal aberrations and ultimately, cell death. nih.gov
This effect on checkpoint control is thought to be a key mechanism by which methylxanthines can synergize with DNA-damaging chemotherapeutic agents to enhance their cytotoxic effects on cancer cells. nih.gov For example, in human tumor cells treated with alkylating agents, the presence of methylxanthines prevented delays in cell cycle transit through the G2 phase, leading to lethal chromosome aberrations. nih.gov
| Cell Cycle Checkpoint | Effect of Methylxanthines | Consequence in DNA-Damaged Cells |
| G2/M Checkpoint | Abrogation of arrest | Premature entry into mitosis, increased chromosomal aberrations, enhanced cell death |
Programmed Cell Death Induction Pathways (e.g., Caspase Activation)
Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. It is executed by a family of proteases called caspases. Research has indicated that certain methylxanthines can promote apoptosis in cancer cells. For instance, the gut-derived metabolite 3-methylxanthine (B41622) has been shown to enhance cisplatin-induced apoptosis in ovarian cancer cells. nih.gov This pro-apoptotic effect was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the cleavage (activation) of caspase-3. nih.gov
Theophylline (B1681296), another name for 1,3-dimethylxanthosine, has also been implicated in the induction of apoptosis. In some cancer cell lines, theophylline has been shown to induce cell cycle arrest and promote apoptosis, potentially through the downregulation of specific cellular proteins and the modulation of signaling pathways that control cell survival. researchgate.net The ability of methylxanthines to induce apoptosis, often in combination with other anticancer agents, highlights their potential as adjuvant therapeutic agents. nih.govresearchgate.net
Influence on Neurotransmission and Neural Plasticity (Mechanistic Studies)
The effects of 1,3-dimethylxanthosine and other methylxanthines extend to the central nervous system, where they can modulate neurotransmission and influence neural plasticity. These neurological effects are primarily attributed to their ability to act as adenosine receptor antagonists and to increase the levels of cyclic nucleotides. nih.govnih.govplos.org
As antagonists of adenosine receptors, methylxanthines block the inhibitory effects of adenosine on neuronal activity. This leads to an increase in the release of various neurotransmitters, including acetylcholine and dopamine. nih.govplos.org Furthermore, by inhibiting phosphodiesterases, methylxanthines can elevate levels of cAMP and cGMP, which are important second messengers in neuronal signaling and synaptic plasticity. nih.govplos.org
Recent research on 1-methylxanthine (B19228), a major metabolite of caffeine (B1668208) and paraxanthine (B195701), has provided further insights into the potential neuroactive properties of this class of compounds. Studies in animal models have shown that 1-methylxanthine can enhance memory and increase the levels of key neurotransmitters such as acetylcholine, dopamine, and GABA. nih.govplos.orgplos.orgnih.gov It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and synaptic plasticity. plos.org These findings suggest that methylxanthines, including potentially 1,3-dimethylxanthosine, may have cognitive-enhancing and neuroprotective properties by modulating neurotransmitter systems and promoting mechanisms of neural plasticity. plos.org
| Neurological Process | Potential Effect of Methylxanthines | Underlying Mechanism |
| Neurotransmitter Release | Increased release of acetylcholine, dopamine, etc. | Antagonism of adenosine receptors |
| Synaptic Plasticity | Enhancement | Increased levels of cAMP, cGMP, and BDNF |
| Cognitive Function | Improvement | Modulation of neurotransmitter systems and promotion of neural plasticity |
Modulation of Synaptic Transmission and Neurotransmitter Release
Theobromine (B1682246) acts as an antagonist at adenosine A1 and A2A receptors. Adenosine typically functions as an inhibitory neuromodulator, reducing the release of various excitatory neurotransmitters. By blocking these receptors, theobromine effectively removes this "brake" on neurotransmission, leading to an increase in the release of neurotransmitters and enhanced synaptic activity.
Research has shown that theobromine can facilitate synaptic transmission in hippocampal synapses. This effect is attributed to its antagonism of A1 receptors, which are known to inhibit neurotransmitter release. By blocking these receptors, theobromine promotes the release of neurotransmitters from the presynaptic terminal. Furthermore, theobromine's inhibition of phosphodiesterase (PDE) enzymes can lead to an increase in intracellular cyclic AMP (cAMP), a second messenger that can also enhance neurotransmitter release.
| Target | Action of Theobromine | Consequence on Neurotransmission |
| Adenosine A1 Receptors | Antagonism | Increased neurotransmitter release |
| Phosphodiesterases (PDEs) | Inhibition | Increased intracellular cAMP, potentially enhancing neurotransmitter release |
Long-Term Potentiation (LTP) and Depression (LTD) Research
Long-term potentiation (LTP) and long-term depression (LTD) are cellular mechanisms that are widely considered to be the neural basis for learning and memory.
Studies have demonstrated that theobromine can influence LTP. In mouse hippocampal slices, theobromine has been observed to decrease the magnitude of LTP. This effect is thought to be mediated through the antagonism of A2A receptors. While this may seem counterintuitive to a cognitive-enhancing effect, the modulation of synaptic plasticity is a complex process. In certain pathological conditions, such as those mimicking Alzheimer's disease with the presence of Aβ1-42 peptides, theobromine has been shown to prevent the deficits in LTP. This suggests a potential neuroprotective role in normalizing synaptic plasticity under neurotoxic conditions.
Conversely, there is a notable lack of direct research on the specific effects of theobromine on long-term depression (LTD). While its role as an adenosine receptor antagonist suggests a potential for modulating LTD, as adenosine signaling is implicated in this process, dedicated studies are required to elucidate the precise impact of theobromine on this form of synaptic plasticity.
Role in Immunomodulation and Inflammatory Responses (Mechanistic Studies)
Theobromine has been shown to possess significant immunomodulatory properties, influencing the production of inflammatory mediators and the function of immune cells. These effects are largely mediated through the modulation of key signaling pathways.
Cytokine and Chemokine Production Regulation
Theobromine can regulate the production of various cytokines and chemokines, which are crucial signaling molecules in the immune system. In studies involving macrophages, theobromine has been shown to stimulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This effect is mediated through the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov
Conversely, other studies have highlighted the anti-inflammatory potential of theobromine. It has been reported to inhibit the production of pro-inflammatory mediators in other cellular contexts. For instance, theobromine has been shown to suppress the expression of inflammatory interleukins and other pro-inflammatory molecules in chondrocytes, suggesting a potential role in mitigating inflammation in joint diseases. The context and cell type appear to be critical in determining the pro- or anti-inflammatory effects of theobromine.
| Cytokine/Chemokine | Effect of Theobromine (in Macrophages) | Signaling Pathway Implicated |
| TNF-α | Increased production | NF-κB, MAPK |
| IL-6 | Increased production | NF-κB, MAPK |
Immune Cell Activation and Differentiation Processes
Theobromine has a demonstrable impact on the activation of immune cells, particularly macrophages. It can stimulate macrophage activity, leading to an increased production of nitric oxide (NO) and prostaglandin E2, key mediators of the immune response. nih.gov This activation is linked to the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are also regulated by the NF-κB and MAPK pathways. nih.gov
Regarding immune cell differentiation, research indicates that theobromine can influence the composition of lymphocyte populations. Studies in rats have shown that a diet supplemented with theobromine can alter the proportions of different T-cell subsets in lymphoid tissues. These findings suggest that theobromine can play a role in shaping the adaptive immune response by influencing the differentiation of immune cells. However, the precise molecular mechanisms governing these effects on lymphocyte differentiation require further investigation.
Advanced Analytical and Spectroscopic Methodologies for Xanthosine, 1,3 Dimethyl Research
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool in metabolomics, offering the high mass accuracy and resolution required to identify and quantify metabolites within intricate biological matrices. For a compound like Xanthosine (B1684192), 1,3-dimethyl-, HRMS provides the capability to determine its elemental composition and distinguish it from other isobaric species.
Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful technique for the detection and quantification of trace levels of metabolites in complex samples such as plasma, urine, and tissue extracts. The development of a robust LC-HRMS/MS method is critical for studying the pharmacokinetics and metabolic fate of Xanthosine, 1,3-dimethyl-.
Method development typically involves the optimization of several key parameters:
Chromatographic Separation: A suitable reversed-phase liquid chromatography (RPLC) method is often employed to separate Xanthosine, 1,3-dimethyl- from other endogenous compounds. Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to improve peak shape and ionization efficiency, is common.
Mass Spectrometry Parameters: Optimization of the ion source parameters (e.g., spray voltage, gas temperatures) is crucial for maximizing the signal intensity of the analyte. High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, provide the necessary mass accuracy for confident identification.
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the precursor ion corresponding to Xanthosine, 1,3-dimethyl- is isolated and fragmented. The resulting product ions are characteristic of the molecule's structure and are used for selective and sensitive quantification in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) modes.
Table 1: Hypothetical LC-HRMS/MS Parameters for the Analysis of Xanthosine, 1,3-dimethyl-
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Fragments corresponding to the loss of the ribose moiety and cleavages within the xanthine (B1682287) ring. |
Isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems, providing insights into metabolic pathways and fluxes. Stable isotope-labeled (SIL) analogues of Xanthosine, 1,3-dimethyl-, such as those incorporating ¹³C or ¹⁵N, can be synthesized and introduced into cellular or animal models.
The general workflow for a metabolic flux study involving Xanthosine, 1,3-dimethyl- would include:
Synthesis of Labeled Compound: Chemical synthesis of Xanthosine, 1,3-dimethyl- with stable isotopes at specific atomic positions.
In Vitro/In Vivo Administration: Introduction of the labeled compound to the biological system of interest.
Sample Collection and Analysis: Collection of biological samples at various time points and analysis by LC-HRMS to track the incorporation of the isotope label into downstream metabolites.
Data Analysis: The pattern and rate of label incorporation provide quantitative data on the metabolic pathways involving Xanthosine, 1,3-dimethyl-.
Studies on the related compound theophylline (B1681296) have utilized stable isotope labeling to investigate its metabolism, demonstrating the feasibility and utility of this approach for methylated xanthines.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Xanthosine, 1,3-dimethyl-, NMR is essential for confirming its structure and studying its conformational dynamics and interactions with other molecules.
Two-dimensional (2D) NMR experiments provide through-bond and through-space correlations between nuclei, which are invaluable for assigning NMR signals and determining the three-dimensional structure and conformation of a molecule in solution.
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is useful for assigning protons within the ribose sugar moiety of Xanthosine, 1,3-dimethyl-.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, facilitating the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the methyl groups and the ribose to the xanthine core.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is key to determining the conformation of the glycosidic bond between the xanthine base and the ribose sugar.
For ligand-binding studies, NMR techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can be employed. These methods can identify which parts of Xanthosine, 1,3-dimethyl- are involved in binding to a target macromolecule, such as a protein or nucleic acid, and can provide information on the binding affinity. Studies on other methylxanthines have successfully used NMR to investigate their binding to DNA.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of Xanthosine, 1,3-dimethyl- (in DMSO-d₆)
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-CH₃ | ~3.2 | ~28 |
| N3-CH₃ | ~3.4 | ~30 |
| C8-H | ~8.0 | ~140 |
| H-1' (Ribose) | ~5.8 | ~88 |
Note: These are estimated values based on structurally similar compounds and are subject to variation based on experimental conditions.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly useful for characterizing different crystalline forms (polymorphs) of a compound, which can have different physical properties. ssNMR can also provide insights into intermolecular interactions in self-assembled structures. By analyzing the chemical shifts and couplings in the solid state, it is possible to obtain detailed information about the local structure and packing of Xanthosine, 1,3-dimethyl- in its crystalline form.
Chromatographic Separations for Complex Biological Matrices
Effective separation of Xanthosine, 1,3-dimethyl- from the myriad of other components in a biological sample is a prerequisite for accurate analysis. High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose.
The choice of chromatographic conditions is critical for achieving good resolution and peak shape. Key parameters to optimize include:
Stationary Phase: C18 columns are widely used for the separation of polar compounds like nucleosides. Other stationary phases, such as phenyl-hexyl or embedded polar group columns, may also provide suitable selectivity.
Mobile Phase: As mentioned for LC-HRMS/MS, a mixture of an aqueous buffer and an organic modifier is typically used. The pH of the mobile phase can be adjusted to control the ionization state of the analyte and improve retention and peak shape.
Detection: UV detection is commonly used for the analysis of purine (B94841) derivatives due to their strong absorbance in the UV region (around 270 nm). When coupled with mass spectrometry, it provides a highly selective and sensitive detection system.
Methodical development and validation of chromatographic methods are essential to ensure the reliability of quantitative data for Xanthosine, 1,3-dimethyl- in biological matrices.
UPLC-DAD and GC-MS for Quantitative Analysis
Ultra-Performance Liquid Chromatography with a Diode-Array Detector (UPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for the separation, identification, and quantification of chemical compounds in various matrices.
UPLC-DAD offers high resolution and sensitivity for the analysis of non-volatile and thermally labile compounds. The diode-array detector provides spectral information across a range of wavelengths, aiding in peak purity assessment and compound identification. In a hypothetical study on 1,3-dimethylxanthosine, UPLC-DAD could be employed to determine its concentration in biological fluids or reaction mixtures. A typical data table from such an analysis would include retention time, peak area, and spectral data.
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov It combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the definitive identification of compounds based on their mass spectra. nih.gov While GC-MS is a staple in chemical analysis, no published methods specifically detail its use for the quantitative analysis of 1,3-dimethylxanthosine.
Table 1: Hypothetical UPLC-DAD Quantitative Analysis Data for Xanthosine, 1,3-dimethyl-
| Parameter | Value |
| Retention Time (min) | 4.25 |
| Peak Area (mAU*s) | 1285.6 |
| λmax (nm) | 275 |
| Concentration (µg/mL) | 15.3 |
This table is illustrative and not based on actual experimental data for Xanthosine, 1,3-dimethyl-.
Chiral Chromatography for Enantiomeric Purity (if applicable)
Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, specifically enantiomers. gcms.cz The applicability of this technique to Xanthosine, 1,3-dimethyl- would depend on whether the molecule possesses a chiral center and exists as a pair of enantiomers. Chiral stationary phases (CSPs) are employed to achieve differential interaction with the enantiomers, leading to their separation. A successful chiral separation would be crucial for understanding the stereospecific properties of the compound. However, there is no information available to suggest that 1,3-dimethylxanthosine is a chiral compound or that its enantiomeric purity has been a subject of investigation.
Spectroscopic Techniques for Molecular Interaction Analysis
Spectroscopic techniques are invaluable for studying the interactions between molecules, providing insights into binding kinetics and thermodynamics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. It monitors the change in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over another molecule (the ligand) that is immobilized on the chip. This allows for the determination of association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD). While SPR is a powerful tool for studying biomolecular interactions, no studies have been published that utilize SPR to investigate the binding kinetics of Xanthosine, 1,3-dimethyl- with any target molecule.
Table 2: Illustrative SPR Binding Kinetics Parameters
| Parameter | Symbol | Hypothetical Value for Xanthosine, 1,3-dimethyl- Interaction |
| Association Rate Constant | ka (M⁻¹s⁻¹) | 2.5 x 10⁴ |
| Dissociation Rate Constant | kd (s⁻¹) | 1.8 x 10⁻³ |
| Equilibrium Dissociation Constant | KD (M) | 7.2 x 10⁻⁸ |
This table presents a hypothetical example of SPR data and does not reflect actual measurements for Xanthosine, 1,3-dimethyl-.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. By titrating a solution of one molecule into a solution of its binding partner, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. This provides a complete thermodynamic profile of the binding event. As with the other techniques, there is no evidence of ITC being applied to study the molecular interactions of Xanthosine, 1,3-dimethyl-.
Theoretical and Computational Studies on Xanthosine, 1,3 Dimethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1,3-dimethylxanthosine at an electronic level. These computational methods, rooted in quantum mechanics, provide insights into the geometric and electronic structure, which in turn dictate the molecule's reactivity and interactions. nih.govnih.gov By solving approximations of the Schrödinger equation, these techniques can determine various molecular properties such as optimized geometries, vibrational frequencies, molecular orbital energies, and charge distributions. nih.govmdpi.com This information is invaluable for predicting how the molecule will behave in a biological system, identifying its reactive sites, and understanding its stability. nih.gov
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of molecules. nih.gov It has become a popular tool in drug modeling because it offers a favorable balance between computational cost and accuracy. nih.govresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler, three-dimensional quantity, to determine the ground-state properties of a system. mdpi.comnih.gov
In the context of 1,3-dimethylxanthosine systems, DFT is applied to calculate a range of electronic properties that correlate with the molecule's reactivity and binding capabilities. nih.gov These calculations rely on the selection of appropriate functionals (e.g., B3LYP, ωB97XD, M06-2X) and basis sets (e.g., 6-311G(d,p), def2-TZVP), which are chosen to accurately model the system under investigation. nih.govnih.govresearchgate.net Key applications include geometry optimization to find the most stable molecular conformation, calculation of frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity, and determination of vibrational frequencies. nih.gov The energy gap between the HOMO and LUMO is a particularly important descriptor, as a smaller gap often suggests higher chemical reactivity. nih.gov
Table 1: Key Molecular Properties Calculated Using DFT
| Property | Description | Relevance to 1,3-dimethylxanthosine |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms in the molecule, including bond lengths and angles. | Determines the molecule's shape and how it can fit into a biological target. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons, defining its reactivity. |
| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov |
| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | Helps to identify electrostatic interaction sites for binding with biological macromolecules. nih.gov |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Used to confirm that the optimized geometry is a true energy minimum (absence of negative frequencies) and can be compared with experimental spectroscopic data. nih.gov |
This table is interactive. You can sort and filter the data.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactivity of a molecule. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, revealing the regions that are electron-rich (negative potential) and electron-poor (positive potential). wolfram.com This provides crucial information about where a molecule is likely to engage in electrophilic and nucleophilic interactions. nih.govnih.gov
For 1,3-dimethylxanthosine, an MEP map would identify the specific atoms or regions susceptible to interactions with biological targets. The map is color-coded to represent different potential values:
Red: Indicates regions of most negative electrostatic potential, which are typically rich in electrons and are favorable sites for electrophilic attack. In molecules like xanthine (B1682287) derivatives, these are often located around electronegative atoms like oxygen and nitrogen. nih.govnih.gov
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. nih.gov
Green/Yellow: Denotes regions of near-zero or intermediate potential.
By analyzing the MEP map, researchers can predict hydrogen bonding sites and other non-covalent interactions that are critical for the molecule's binding affinity and specificity to its target protein. nih.gov For instance, the MEP maps of compounds containing a 1,3-dimethylxanthine core have been used to identify regions for nucleophilic and electrophilic attack, which is essential for understanding their interaction with targets like the hA2AR receptor. nih.gov
Table 2: MEP Map Color-Coding and Interpretation
| Color | Electrostatic Potential | Type of Interaction Site |
|---|---|---|
| Red | Most Negative | Electrophilic Attack / Hydrogen Bond Acceptor |
| Orange/Yellow | Intermediate Negative/Neutral | Weak Interactions |
| Green | Zero Potential | Neutral/Hydrophobic Interactions |
| Blue | Most Positive | Nucleophilic Attack / Hydrogen Bond Donor |
This table is interactive. You can sort and filter the data.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in drug discovery to predict and analyze how a ligand, such as 1,3-dimethylxanthosine, interacts with its biological target, typically a protein. nih.govgrafiati.com Docking predicts the preferred binding orientation and affinity of a ligand, while MD simulations provide insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govnih.gov
Protein-ligand docking is a computational technique that predicts the binding mode and affinity of a small molecule within the active site of a target protein. grafiati.com The process involves two main components: a search algorithm that generates various possible binding poses of the ligand and a scoring function that estimates the binding affinity for each pose. nih.gov
Docking Algorithms: There are numerous search algorithms available, each employing a different strategy to explore the conformational space of the ligand and its orientation within the binding site. u-strasbg.fr
Incremental Construction: Algorithms like FlexX build the ligand piece by piece within the active site.
Genetic Algorithms: Programs like AutoDock and Gold use principles of evolution to "evolve" a population of ligand poses toward an optimal binding solution. nih.govu-strasbg.fr The Lamarckian Genetic Algorithm (LGA) is a notable variant used in AutoDock. nih.gov
Monte Carlo Methods: These approaches use random sampling of positions and conformations to find low-energy binding modes. u-strasbg.fr
Scoring Functions: After generating poses, a scoring function is used to rank them. These functions are mathematical models that estimate the binding free energy. A lower score typically indicates a more favorable binding affinity. nih.gov The London dG scoring function, for example, is used to estimate the lowest score energy of the complex for the best pose. nih.gov The validation of a docking protocol is often performed by "redocking" the native ligand into the protein's crystal structure and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental position, typically under 2.0 Å. nih.govresearchgate.net
Table 3: Common Protein-Ligand Docking Algorithms
| Algorithm Type | Principle | Example Software |
|---|---|---|
| Genetic Algorithm | Uses evolutionary principles like mutation and crossover to find the optimal binding pose. | AutoDock, Gold u-strasbg.fr |
| Incremental Construction | Builds the ligand conformation fragment by fragment inside the binding pocket. | FlexX u-strasbg.fr |
| Monte Carlo Simulation | Randomly changes the ligand's position, orientation, and conformation, accepting moves based on an energy criterion. | MCDOCK u-strasbg.fr |
| Tabu Search | An optimization method that explores the search space by forbidding recently visited solutions to avoid cycles. | Pro•Leads u-strasbg.fr |
This table is interactive. You can sort and filter the data.
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com In the context of drug design, MD simulations are performed on a protein-ligand complex, often starting from a pose predicted by molecular docking. nih.gov These simulations provide detailed information on the stability of the complex, the flexibility of the protein and ligand, and the specific interactions (like hydrogen bonds) that persist over time. nih.govnih.gov
For a complex involving a 1,3-dimethylxanthosine derivative, an MD simulation running for a duration such as 100 nanoseconds can confirm the stability of its binding to a target. nih.gov Researchers analyze trajectories to monitor properties like the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability. researchgate.net Significant conformational changes in the protein upon ligand binding can also be observed, which may be crucial for its biological function or inhibition. nih.govnih.gov For example, simulations have shown that the binding of inhibitors can influence the secondary structure of enzymes like Xanthine Oxidase. nih.gov These dynamic studies provide a more realistic view of the binding event than the static picture offered by docking alone. mdpi.com
Table 4: Insights from Molecular Dynamics (MD) Simulations
| Parameter/Analysis | Information Gained |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the protein-ligand complex over time. |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the protein, highlighting areas that move most upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein, identifying key stabilizing interactions. |
| Conformational Analysis | Observes changes in the protein's secondary and tertiary structure induced by the ligand. nih.govnih.gov |
| Binding Free Energy Calculation (e.g., MM-PBSA) | Provides a more accurate estimation of binding affinity by considering solvation effects and entropic contributions. nih.gov |
This table is interactive. You can sort and filter the data.
Pharmacophore Modeling and In Silico Screening for Novel Ligands
Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target and elicit a response. u-strasbg.frdovepress.com A pharmacophore model does not represent a real molecule but rather an abstract collection of steric and electronic features, such as hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups. dovepress.com
These models are created either based on the structure of a known protein-ligand complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). u-strasbg.frnih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query for in silico (virtual) screening of large chemical databases. dovepress.comnih.gov This process efficiently filters vast libraries containing millions of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active against the target of interest. nih.gov This approach is a key strategy for discovering new lead compounds with diverse chemical scaffolds. dovepress.com
Table 5: Common Chemical Features in Pharmacophore Models
| Feature | Abbreviation | Description |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons that can accept a hydrogen bond (e.g., carbonyl oxygen, amine nitrogen). |
| Hydrogen Bond Donor | HBD | A group with a hydrogen atom attached to an electronegative atom that can donate a hydrogen bond (e.g., hydroxyl, amine). |
| Hydrophobic/Aromatic | H/HY/AR | A nonpolar group or aromatic ring that can engage in hydrophobic or aromatic interactions. |
| Positive Ionizable | PI | A group that is likely to carry a positive charge at physiological pH (e.g., an amine). |
| Negative Ionizable | NI | A group that is likely to carry a negative charge at physiological pH (e.g., a carboxylic acid). |
This table is interactive. You can sort and filter the data.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling for 1,3-dimethylxanthosine, also known as theophylline (B1681296), provides significant mechanistic insights into the structural requirements for its biological activities. These computational models establish a mathematical correlation between the physicochemical properties of 1,3-dimethylxanthosine derivatives and their observed biological responses, primarily as adenosine (B11128) receptor antagonists.
A notable QSAR model was developed for a series of 1,3-dimethylxanthines to predict their binding affinity for both A1 and A2 adenosine receptors. datapdf.com This model utilized a range of descriptors, including constitutional, geometrical, topological, and electronic properties, which were calculated using ab initio methods. datapdf.com The analysis revealed that different structural features govern the affinity for each receptor subtype.
The affinity for the A1 adenosine receptor was found to be significantly dependent on the constitutional descriptors of the molecules. datapdf.com In contrast, the activity at the A2A receptor is more influenced by the geometrical and topological properties of the 1,3-dimethylxanthine derivatives. datapdf.com Furthermore, the hydrophilic nature of the compounds plays a crucial role in their binding to both A1 and A2 receptors. datapdf.com
The predictive power of this QSAR model was validated using a test set of 22 different xanthine derivatives, demonstrating a strong correlation between the predicted and experimentally observed activities. datapdf.com This underscores the robustness of the model in elucidating the structure-activity relationships of this class of compounds.
Below are tables detailing some of the key descriptors identified in QSAR studies of 1,3-dimethylxanthine derivatives and their mechanistic implications.
Table 1: Key Descriptors in QSAR Models of 1,3-Dimethylxanthine Derivatives
| Descriptor Type | Descriptor Example | Mechanistic Implication for Receptor Binding |
| Constitutional | Molecular Weight | Influences the overall size and fit of the molecule within the receptor binding pocket. |
| Geometrical | Molecular Surface Area | Affects the extent of interaction between the ligand and the receptor surface. |
| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure, which can impact receptor fit. |
| Electronic | Dipole Moment | Relates to the charge distribution within the molecule and its ability to form electrostatic interactions with the receptor. |
| Hydrophilic | Hy (Hydrophilicity) | A measure of the compound's affinity for water, which is critical for its interaction with the aqueous environment and the receptor. datapdf.com |
Table 2: Research Findings from a QSAR Study on 1,3-Dimethylxanthine Derivatives as Adenosine Receptor Antagonists
| Receptor Subtype | Key Influencing Factors | Details of Findings |
| A1 Adenosine Receptor | Constitutional Descriptors | The binding affinity is strongly correlated with the fundamental composition and connectivity of the molecule. datapdf.com |
| A2A Adenosine Receptor | Geometrical and Topological Properties | The shape, size, and spatial arrangement of the atoms are critical for high-affinity binding. datapdf.com |
| Both A1 and A2A Receptors | Hydrophilicity | The hydrophilic character of the derivatives is a significant determinant of their binding affinity to both receptor subtypes. datapdf.com |
In addition to adenosine receptor antagonism, QSAR models have also been developed for theophylline-based molecules targeting other proteins, such as aldehyde dehydrogenase 1A1 (ALDH1A1). nih.gov These studies also highlight the importance of specific structural features for biological activity and provide a basis for the rational design of new, more potent, and selective 1,3-dimethylxanthosine derivatives. nih.gov
Emerging Research Directions and Unexplored Avenues for Xanthosine, 1,3 Dimethyl
Investigation of Xanthosine (B1684192), 1,3-dimethyl- in Non-Canonical Biological Pathways
There is no readily available scientific literature detailing the investigation of Xanthosine, 1,3-dimethyl- in non-canonical biological pathways. Research typically focuses on the metabolism of xanthine (B1682287) derivatives in established pathways. For instance, in vitro studies on a derivative of 1,3-dimethylxanthine, 7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethylxanthine, using rat liver microsomes indicated that its metabolism primarily involves the oxidation of the 1,3-dithiolane (B1216140) ring. Notably, this study observed no N-dealkylation to form theophylline (B1681296), suggesting a specific metabolic fate for this derivative that does not follow a more common degradation pathway for similar compounds. nih.gov However, this information is on a derivative and does not directly elucidate the role or metabolism of Xanthosine, 1,3-dimethyl- in other non-standard cellular processes.
Novel Delivery Systems for Research Probes and Biological Tools
Information regarding the development of novel delivery systems specifically for Xanthosine, 1,3-dimethyl- is not present in the available scientific literature. While the field of drug delivery is rich with innovations in nanoparticle, liposome, and other carrier systems to enhance the therapeutic potential of various compounds, these technologies have not been publicly documented in the context of this specific xanthosine derivative.
Integration of Multi-Omics Data for Comprehensive Understanding of Xanthosine, 1,3-dimethyl-'s Biological Impact
A comprehensive understanding of the biological impact of a compound can be achieved through the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. nih.govuva.es This approach allows for a systems-level view of cellular responses to a particular substance. However, there are no published studies that apply a multi-omics approach to investigate the biological effects of Xanthosine, 1,3-dimethyl-. Such studies would be instrumental in identifying the pathways and molecular networks modulated by this compound.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation
The development and utilization of advanced in vitro and in vivo models are crucial for elucidating the mechanisms of action of chemical compounds. These can range from three-dimensional cell cultures and organoids to genetically engineered animal models. nih.gov There is no evidence in the scientific literature of the development or use of such sophisticated models specifically for the study of Xanthosine, 1,3-dimethyl-.
Potential as a Biochemical Probe for Cellular Process Interrogation
Biochemical probes are essential tools for interrogating cellular processes. Their specific interactions with biological targets can help to elucidate complex signaling pathways and cellular functions. The potential of Xanthosine, 1,3-dimethyl- as a biochemical probe has not been explored in the available literature. Research into its binding partners and cellular targets would be a prerequisite to establishing its utility in this regard.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 1,3-dimethylxanthosine in biological matrices, and how do researchers address matrix interference?
- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is commonly used. For example, a validated HPLC assay for inosine 5'-monophosphate dehydrogenase activity in erythrocytes can be adapted for purine derivatives like 1,3-dimethylxanthosine . To mitigate matrix interference, solid-phase extraction (SPE) or protein precipitation with acetonitrile is recommended. Calibration curves using isotopically labeled internal standards (e.g., ¹³C-labeled xanthosine analogs) improve precision .
Q. How is 1,3-dimethylxanthosine synthesized enzymatically, and what reaction conditions optimize yield?
- Methodology : Enzymatic synthesis involves N-methyltransferases (e.g., XMT and DXMT from Coffea canephora), which catalyze methylation at specific positions on the xanthosine backbone . Optimal conditions include:
- pH 7.5–8.5 (Tris-HCl buffer)
- 25–30°C incubation
- S-adenosylmethionine (SAM) as a methyl donor
- Kinetic monitoring via LC-MS to track intermediate formation .
Q. What metabolic pathways involve 1,3-dimethylxanthosine, and how do they intersect with caffeine biosynthesis?
- Methodology : 1,3-Dimethylxanthosine is a precursor in caffeine biosynthesis. Key steps include:
- Methylation of xanthosine by DXMT to form 7-methylxanthosine.
- Subsequent hydrolysis and methylation to yield theobromine and caffeine.
Pathway validation requires radiolabeled tracer studies (e.g., ¹⁴C-xanthosine) and gene knockout models in plants like Camellia sinensis to confirm enzyme specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 1,3-dimethylxanthosine across different experimental models?
- Methodology : Discrepancies may arise from species-specific metabolism or assay conditions. A systematic approach includes:
- Comparative metabolomics : Analyze interspecies differences in purine catabolism using LC-MS or NMR .
- Dose-response standardization : Use physiologically relevant concentrations (e.g., µM–nM ranges) to avoid off-target effects.
- Pathway enrichment analysis : Tools like KEGG or Reactome identify conserved pathways affected by 1,3-dimethylxanthosine across models .
Q. What structural insights into enzyme-ligand interactions can guide the design of 1,3-dimethylxanthosine analogs with enhanced specificity?
- Methodology : X-ray crystallography of N-methyltransferases (e.g., DXMT) complexed with 1,3-dimethylxanthosine reveals:
- Key binding residues (e.g., His-158 and Asp-173 in DXMT) .
- Methylation site selectivity driven by steric hindrance and hydrogen bonding.
Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and mutagenesis can optimize analog design .
Q. How do genetic polymorphisms in purine metabolism enzymes affect 1,3-dimethylxanthosine levels in human populations?
- Methodology : Genome-wide association studies (GWAS) paired with targeted metabolomics (LC-MS) identify SNPs in genes like IMPDH (inosine monophosphate dehydrogenase) or XDH (xanthine dehydrogenase). For example:
- Variants in IMPDH2 correlate with altered purine catabolism rates .
- Stratified analysis by BMI or age accounts for confounding factors (e.g., higher urinary xanthosine in overweight individuals) .
Q. What experimental designs are optimal for studying 1,3-dimethylxanthosine’s role in neuropsychiatric disorders, given its association with purine imbalance in schizophrenia?
- Methodology : A longitudinal case-control study design is recommended:
- Cohorts : First-episode neuroleptic-naïve schizophrenia patients vs. healthy controls.
- Analytical techniques : LC-MS for quantifying 1,3-dimethylxanthosine in CSF or plasma.
- Integration with transcriptomics : RNA-seq of purine pathway genes (e.g., ADA, PNP) to identify dysregulation .
Key Research Challenges
- Analytical specificity : Distinguishing 1,3-dimethylxanthosine from isomers (e.g., 3,7-dimethylxanthosine) requires high-resolution MS/MS .
- Biological variability : Age, BMI, and diet significantly influence urinary metabolite levels, necessitating stratified cohort designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
